molecular formula C8H6N2O2 B095381 Pyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 16205-46-2

Pyrazolo[1,5-a]pyridine-3-carboxylic acid

Cat. No.: B095381
CAS No.: 16205-46-2
M. Wt: 162.15 g/mol
InChI Key: HRSDPDBQVZHCRC-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that features a fused ring system combining pyrazole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrazolo[1,5-a]pyridine-3-carboxylic acid typically involves a 1,3-dipolar cycloaddition reaction. One common method starts with substituted pyridines, which react with hydroxylamine-O-sulfonic acid to form N-aminopyridine sulfates. These intermediates then undergo cycloaddition with ethyl propionate to yield pyrazolo[1,5-a]pyridine-3-carboxylate derivatives. The final step involves hydrolysis in a 30% sodium hydroxide aqueous solution to obtain the carboxylic acid .

Industrial Production Methods: For large-scale production, the process is optimized to enhance yield and reduce costs. The method involves dissolving N-aminopyridine sulfate and ethyl propionate in water and N,N-dimethylformamide, respectively, before mixing them. This increases the solubility of the reactants and improves the overall yield, making the process suitable for industrial applications .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.

    Substitution: The compound can participate in nucleophilic substitution reactions, where halogenated derivatives are common intermediates.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenated derivatives using reagents like thionyl chloride or phosphorus tribromide.

Major Products:

    Oxidation: Formation of carboxylate derivatives.

    Reduction: Formation of reduced pyrazolo[1,5-a]pyridine derivatives.

    Substitution: Formation of halogenated pyrazolo[1,5-a]pyridine derivatives.

Scientific Research Applications

Pyrazolo[1,5-a]pyridine-3-carboxylic acid has diverse applications in scientific research:

Comparison with Similar Compounds

  • Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
  • 1H-Pyrazole-3-carboxylic acid
  • 1,2,4-Triazole-3-carboxylic acid

Comparison: Pyrazolo[1,5-a]pyridine-3-carboxylic acid is unique due to its fused ring system, which imparts distinct pharmacological properties. Compared to pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, it has a different nitrogen arrangement, affecting its binding affinity to biological targets. The presence of the pyridine ring also differentiates it from 1H-pyrazole-3-carboxylic acid and 1,2,4-triazole-3-carboxylic acid, leading to variations in chemical reactivity and biological activity .

Properties

IUPAC Name

pyrazolo[1,5-a]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8(12)6-5-9-10-4-2-1-3-7(6)10/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRSDPDBQVZHCRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383684
Record name Pyrazolo[1,5-a]pyridine-3-carboxylic acid
Source EPA DSSTox
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Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16205-46-2
Record name Pyrazolo[1,5-a]pyridine-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16205-46-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazolo[1,5-a]pyridine-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrazolo[1,5-a]pyridine-3-carboxylic acid
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Synthesis routes and methods

Procedure details

A 2.5 N aqueous solution of sodium hydroxide (36 mL) was added to a solution of ethyl pyrazolo[1,5-a]pyridine-3-carboxylate (Preparation 22a, 4.3 g, 22.6 mmol) in ethanol (70 mL) and the resulting reaction mixture was heated to reflux for 1 h. After evaporation of the ethanol, the reaction mixture was acidified with 15% aqueous hydrochloric acid solution. The solid formed was filtered, washed with water and diethyl ether and dried to give the title compound (2.81 g, 77%) as a pale pink solid.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Yield
77%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the potential applications of pyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives in catalysis?

A1: this compound can be transformed into a series of fused non-classical N-heterocyclic carbene (NHC) ligands. [] These ligands, when complexed with palladium, demonstrate promising catalytic activity in the Suzuki–Miyaura reaction, a crucial reaction in organic synthesis for forming carbon-carbon bonds. [] This suggests potential applications in various fields requiring this type of coupling reaction.

Q2: How can the electronic properties of pyrazolo[1,5-a]pyridine-derived NHC ligands be tuned, and what is the significance of this tunability?

A2: Research indicates that modifying the substituents on the aryl group of pyrazolo[1,5-a]pyridine-derived NHC ligands can influence their electron-donating ability. [] This was determined by measuring the CO stretching frequencies of corresponding rhodium dicarbonyl complexes. [] The ability to tune the electronic properties of NHC ligands is crucial for optimizing their catalytic performance in various reactions.

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